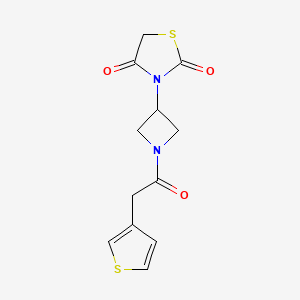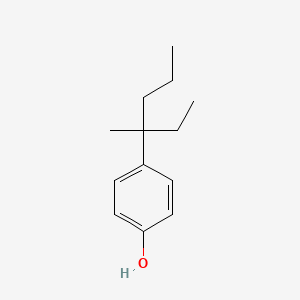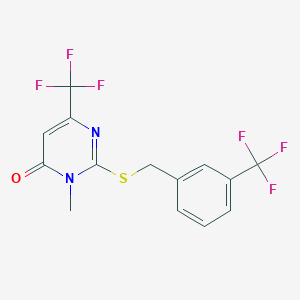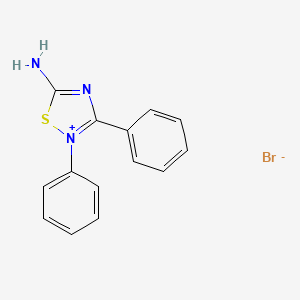![molecular formula C17H16ClN5O2S B2397620 N-(3-chlorophenyl)-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide CAS No. 890638-48-9](/img/structure/B2397620.png)
N-(3-chlorophenyl)-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-chlorophenyl)-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide, also known as CTZ, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. CTZ belongs to the class of tetrazole-containing compounds, which have been shown to possess a wide range of biological activities, including anti-inflammatory, analgesic, anticonvulsant, and antitumor effects. In
Scientific Research Applications
Crystal Structure Analysis
- Docking Studies and Crystal Structure of Tetrazole Derivatives: The crystal structures of related tetrazole derivatives, including 5-(4-chlorophenyl)-1-{4-(methylsulfonyl)phenyl}-1H-tetrazole, have been determined. These studies help in understanding the molecular orientation and interactions of such molecules, particularly in relation to their potential as COX-2 inhibitors (Al-Hourani et al., 2015).
Enzyme Inhibition
- Potential for Alzheimer’s Disease Treatment: Synthesis of N-substituted derivatives of related compounds was undertaken to evaluate new drug candidates for Alzheimer’s disease, focusing on enzyme inhibition activity against acetylcholinesterase (AChE) (Rehman et al., 2018).
- Cyclooxygenase/Lipoxygenase Inhibition: Tepoxalin, a related compound, is known to inhibit both cyclooxygenase and 5-lipoxygenase activities. These properties are significant in the context of anti-inflammatory drug development (Argentieri et al., 1994).
Antimicrobial and Antiviral Activities
- Antimicrobial Activity: Studies have been conducted on the antimicrobial activity of related compounds, showing effectiveness against various bacteria and fungi (Viji et al., 2020).
- Antiviral Activity: Synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, closely related to the query compound, have shown anti-tobacco mosaic virus activity (Chen et al., 2010).
Chemical Synthesis and Modification
- Palladium Catalyzed Nucleophilic Substitution: The modification of aryl halides, including those similar to the query compound, has been achieved using palladium-catalyzed reactions. This is crucial in the synthesis of various organic compounds (Migita et al., 1980).
Drug Sensitivity and Cell Growth Studies
- Tetrazolium Salt-Based Assays: The use of tetrazolium salts, a component of the query compound, has been significant in cell growth and drug sensitivity assays, particularly in cancer research (Scudiero et al., 1988).
Biological and Chemical Properties
- Molecular Docking and Quantum Chemical Calculations: Studies involving the molecular structure and biological effects of similar compounds have been conducted, emphasizing their potential in pharmacological applications (Viji et al., 2020).
Therapeutic Applications
- Anticonvulsant Studies: Related compounds, such as N-Benzyl-3-[(chlorophenyl)amino]propanamides, have been tested for anticonvulsant properties, indicating potential therapeutic applications in epilepsy treatment (Idris et al., 2011).
Material Science Applications
- Polyimides with High Refractive Index: The synthesis of transparent aromatic polyimides derived from compounds similar to the query substance, which have high refractive indices and small birefringence, indicates applications in material science (Tapaswi et al., 2015).
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-[1-(4-methoxyphenyl)tetrazol-5-yl]sulfanylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5O2S/c1-11(16(24)19-13-5-3-4-12(18)10-13)26-17-20-21-22-23(17)14-6-8-15(25-2)9-7-14/h3-11H,1-2H3,(H,19,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSOZOQSOVTXVPQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=CC=C1)Cl)SC2=NN=NN2C3=CC=C(C=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(4-methoxyphenyl)-1-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)propan-1-one oxalate](/img/structure/B2397541.png)
![1-{1-[3-(3-Chlorophenyl)propanoyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2397542.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-methylbenzamide](/img/structure/B2397543.png)
![N-[(1R)-1-Cyano-2-methylpropyl]-6-methoxy-2,3-dihydro-1H-indene-1-carboxamide](/img/structure/B2397544.png)

![1-cyclohexyl-3-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]thiourea](/img/structure/B2397548.png)
![2-(4-chlorophenyl)-5-ethoxy-4-[(4-hydroxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2397550.png)




